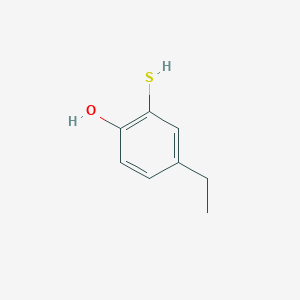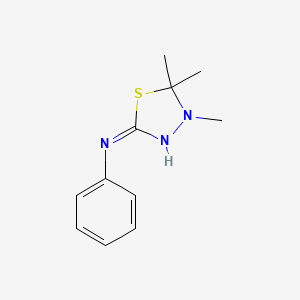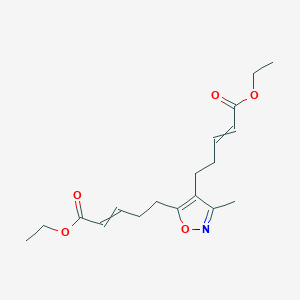
4-Oxobut-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxobut-2-ynenitrile is an organic compound with the molecular formula C₄H₃NO It is characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with cyanogen bromide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2\text{OH}-\text{C≡CH} + \text{BrCN} \rightarrow \text{CH}_2\text{C≡C}-\text{CN} + \text{HBr} ]
Another method involves the oxidation of 4-hydroxybut-2-ynenitrile using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxobut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxobut-2-ynoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybut-2-ynenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Oxobut-2-ynoic acid.
Reduction: 4-Hydroxybut-2-ynenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxobut-2-ynenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (-C≡N) and the ketone group (-C=O) are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of a ketone group.
4-Oxobut-2-ynoic acid: Similar structure but with both a carboxylic acid and a ketone group.
Uniqueness
4-Oxobut-2-ynenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
90108-94-4 |
|---|---|
Molekularformel |
C4HNO |
Molekulargewicht |
79.06 g/mol |
IUPAC-Name |
4-oxobut-2-ynenitrile |
InChI |
InChI=1S/C4HNO/c5-3-1-2-4-6/h4H |
InChI-Schlüssel |
RCMBMNRBKRCHBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)

![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)

![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
